molecular formula C19H30N4O2S B6764709 N-cyclopentyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-yl)piperidine-3-sulfonamide

N-cyclopentyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-yl)piperidine-3-sulfonamide

Cat. No.: B6764709
M. Wt: 378.5 g/mol
InChI Key: PASFBSVUCUOUQI-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-yl)piperidine-3-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that combines a cyclopentyl group, a tetrahydrocycloheptapyrimidine core, and a piperidine sulfonamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and chemical processes.

Properties

IUPAC Name

N-cyclopentyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-yl)piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2S/c24-26(25,22-15-7-4-5-8-15)16-9-6-12-23(13-16)19-17-10-2-1-3-11-18(17)20-14-21-19/h14-16,22H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASFBSVUCUOUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=CN=C2N3CCCC(C3)S(=O)(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-yl)piperidine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetrahydrocycloheptapyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocycloheptapyrimidine ring system.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base.

    Formation of the Piperidine Sulfonamide Moiety: This step involves the reaction of piperidine with sulfonyl chlorides to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-yl)piperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the sulfonamide or piperidine moieties, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar sulfonamide-containing molecules in various chemical reactions.

Biology

In biological research, N-cyclopentyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-yl)piperidine-3-sulfonamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to modulate biological pathways involved in diseases. Research may focus on its efficacy, safety, and pharmacokinetic properties.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-yl)piperidine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may bind to these targets, altering their activity and leading to a therapeutic effect. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-yl)piperidine-3-carboxamide
  • N-cyclopentyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-yl)piperidine-3-thiol
  • N-cyclopentyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-yl)piperidine-3-phosphate

Uniqueness

What sets N-cyclopentyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-yl)piperidine-3-sulfonamide apart from similar compounds is its sulfonamide moiety, which can impart unique chemical and biological properties. The presence of the sulfonamide group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for diverse research and industrial applications.

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